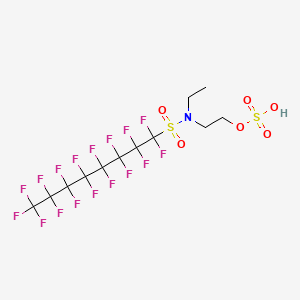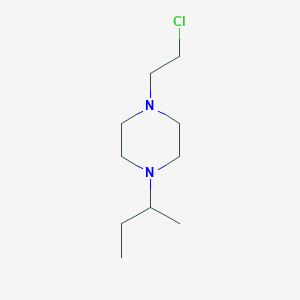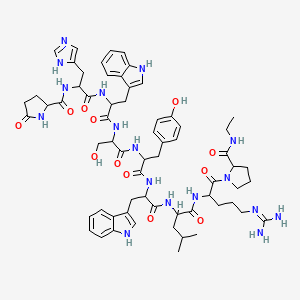
Deslelin Acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Deslorelin acetate is a synthetic hormone that acts as a gonadotropin-releasing hormone super-agonist. It is primarily used in veterinary medicine to manage reproductive functions in animals. Deslorelin acetate is known for its ability to induce ovulation and manage artificial insemination programs in horses, modulate reproduction in dogs, and manage adrenal disease in ferrets .
Méthodes De Préparation
Deslorelin acetate is synthesized using solid-phase or liquid-phase synthesis methods. The process involves the use of protected amino acid monomers as raw materials. The synthesis typically includes steps such as coupling, deprotection, and purification to obtain the final product . Industrial production methods involve large-scale synthesis using automated peptide synthesizers to ensure high yield and purity.
Analyse Des Réactions Chimiques
Deslorelin acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Deslorelin acetate can be reduced to form different analogs with varying biological activities.
Substitution: This reaction involves the replacement of specific functional groups within the molecule, leading to the formation of new compounds with altered properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically analogs of deslorelin acetate with modified biological activities .
Applications De Recherche Scientifique
Deslorelin acetate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in peptide synthesis and modification studies.
Biology: Employed in studies related to reproductive biology and endocrinology.
Medicine: Investigated for its potential use in treating hormone-related disorders and cancers.
Mécanisme D'action
Deslorelin acetate exerts its effects by binding to and activating pituitary gonadotropin-releasing hormone receptors. This activation leads to an initial surge in the secretion of luteinizing hormone and follicle-stimulating hormone, followed by a downregulation of these hormones with prolonged administration. In males, this results in a significant decline in testosterone production, while in females, it leads to a decrease in estradiol production .
Comparaison Avec Des Composés Similaires
Deslorelin acetate is similar to other gonadotropin-releasing hormone agonists such as leuprolide, goserelin, and triptorelin. deslorelin acetate is unique in its higher potency and longer duration of action. It is also specifically approved for use in veterinary medicine, whereas other similar compounds are primarily used in human medicine .
Similar compounds include:
Leuprolide: Used in the treatment of hormone-sensitive cancers and reproductive disorders.
Goserelin: Employed in the management of prostate cancer and endometriosis.
Triptorelin: Utilized in the treatment of hormone-dependent conditions such as prostate cancer and precocious puberty.
Deslorelin acetate stands out due to its specific applications in veterinary medicine and its unique pharmacokinetic properties.
Propriétés
Formule moléculaire |
C64H83N17O12 |
|---|---|
Poids moléculaire |
1282.4 g/mol |
Nom IUPAC |
N-[1-[[1-[[1-[[1-[[1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C64H83N17O12/c1-4-68-62(92)53-16-10-24-81(53)63(93)46(15-9-23-69-64(65)66)74-56(86)47(25-35(2)3)75-58(88)49(27-37-30-70-43-13-7-5-11-41(37)43)77-57(87)48(26-36-17-19-40(83)20-18-36)76-61(91)52(33-82)80-59(89)50(28-38-31-71-44-14-8-6-12-42(38)44)78-60(90)51(29-39-32-67-34-72-39)79-55(85)45-21-22-54(84)73-45/h5-8,11-14,17-20,30-32,34-35,45-53,70-71,82-83H,4,9-10,15-16,21-29,33H2,1-3H3,(H,67,72)(H,68,92)(H,73,84)(H,74,86)(H,75,88)(H,76,91)(H,77,87)(H,78,90)(H,79,85)(H,80,89)(H4,65,66,69) |
Clé InChI |
GJKXGJCSJWBJEZ-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


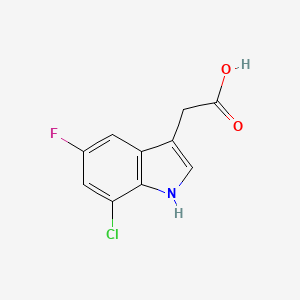
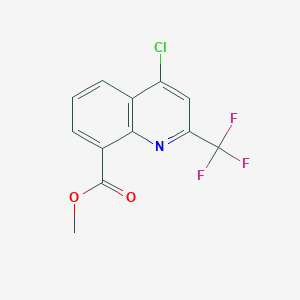
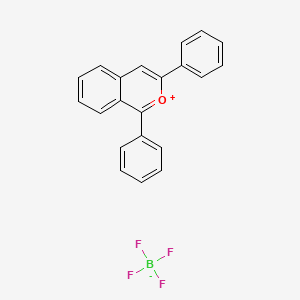
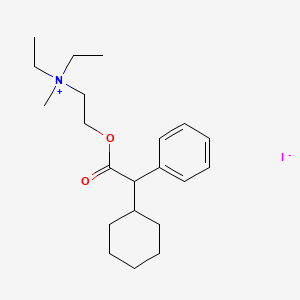
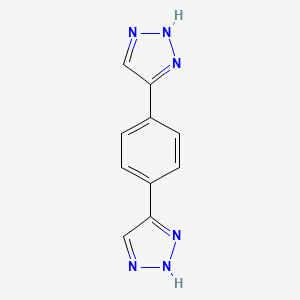
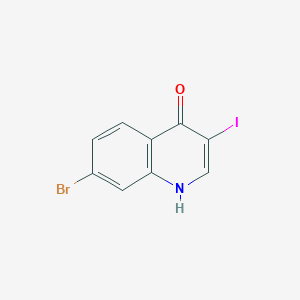

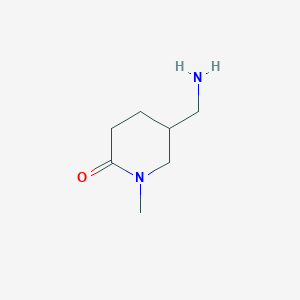
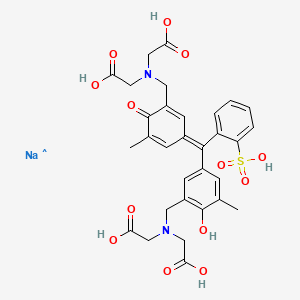

![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)

